2-(4-(Isopropylthio)phenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S2/c1-16(2)30-20-7-5-17(6-8-20)13-22(27)26-10-3-4-18(14-26)12-21-24-23(25-28-21)19-9-11-29-15-19/h5-9,11,15-16,18H,3-4,10,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFJSVTVUQOFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(Isopropylthio)phenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone , with CAS number 1797579-54-4 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 427.6 g/mol . The structural components include an isopropyl thio group and a piperidine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O2S2 |
| Molecular Weight | 427.6 g/mol |
| CAS Number | 1797579-54-4 |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
Enzyme Inhibition
Research has indicated that compounds with similar structures often exhibit inhibitory effects on enzymes such as cyclooxygenase and tyrosinase . For instance, derivatives containing thiophene rings have been shown to possess significant anti-inflammatory properties by inhibiting cyclooxygenase activity . The presence of the oxadiazole moiety may enhance the binding affinity to these enzymes due to its electron-withdrawing properties.
In Vitro Studies
In vitro assays have been conducted to evaluate the anti-proliferative effects of the compound on various cancer cell lines. The findings reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 10.0 |
These results suggest that the compound exhibits selective cytotoxicity towards certain cancer cells, potentially making it a candidate for further development in cancer therapy.
In Vivo Studies
Animal model studies have also been performed to assess the anti-inflammatory effects of the compound. Carrageenan-induced paw edema models showed significant reduction in inflammation when treated with the compound compared to controls .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the chemical structure influence biological activity. For example:
- Isopropylthio Group : Enhances lipophilicity and may improve cellular uptake.
- Oxadiazole Moiety : Contributes to enzyme inhibition through potential hydrogen bonding with active sites.
- Piperidine Ring : Impacts binding affinity and selectivity towards specific receptors.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Anti-Cancer Activity : A study demonstrated that compounds with similar piperidine structures exhibited potent anti-cancer activity in vitro and in vivo, supporting the hypothesis that modifications can lead to enhanced efficacy .
- Anti-inflammatory Effects : Another study illustrated that derivatives containing thiophene rings significantly inhibited cyclooxygenase enzymes, leading to reduced inflammation in animal models .
Comparison with Similar Compounds
Triazole-Based Analogues
The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a ketone-linked aromatic system but differs in its heterocyclic core (1,2,4-triazole vs. 1,2,4-oxadiazole). Key distinctions include:
Piperidine-Substituted Analogues
1-[4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)-piperidin-1-yl]-2-m-tolyl-ethanone () shares the oxadiazole-piperidine framework but differs in substituent placement:
- Substituent Position : Substitution at piperidine position 3 (target) versus position 4 () may affect conformational flexibility and target engagement.
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
Preparation Methods
Key Functional Groups and Disconnection Points
The synthesis planning must account for the following key functional groups:
- Thioether (isopropylthio)
- Amide (ethanone linking group)
- 1,2,4-oxadiazole heterocycle
- Thiophene ring
- Piperidine nitrogen
Preparation of 1,2,4-Oxadiazole Core Structure
The 1,2,4-oxadiazole ring serves as a critical heterocyclic component in the target molecule. Several methods exist for constructing this ring system, with the most common approaches outlined below.
Synthesis via Amidoximes and Carboxylic Acid Derivatives
The most frequently employed method involves the reaction of amidoximes with carboxylic acid derivatives. This approach typically proceeds through O-acylation followed by cyclodehydration.
Table 1: Reaction Conditions for 1,2,4-Oxadiazole Formation via Amidoximes
| Entry | Amidoxime | Carboxylic Acid Derivative | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Thiophen-3-carboxamidoxime | Activated carboxylic acid | Pyridine | DMF | 80-100 | 8-12 | 70-85 |
| 2 | Thiophen-3-carboxamidoxime | Acid chloride | TEA | DCM | 0-25 | 2-6 | 75-90 |
| 3 | Thiophen-3-carboxamidoxime | Carboxylic acid | DCC/DMAP | THF | 60-70 | 5-8 | 65-80 |
The preparation of thiophen-3-carboxamidoxime typically involves treating thiophen-3-carbonitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or potassium hydroxide. This reaction is typically performed in a protic solvent such as ethanol or methanol at elevated temperatures.
Cycloaddition Approach to 1,2,4-Oxadiazoles
An alternative strategy involves 1,3-dipolar cycloaddition reactions between nitrile oxides and nitriles. This approach may be particularly useful when constructing 3,5-disubstituted 1,2,4-oxadiazoles.
Table 2: Cycloaddition Conditions for 1,2,4-Oxadiazole Formation
| Entry | Nitrile Oxide Source | Nitrile Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Thiophene-based hydroximoyl chloride | Functionalized nitrile | - | Toluene | 110 | 12-24 | 60-75 |
| 2 | Thiophene-based hydroximoyl chloride | Functionalized nitrile | Cu(I) salts | DMF | 80 | 5-10 | 70-85 |
Synthesis of 3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine Intermediate
The piperidine component linked to the oxadiazole core represents a critical intermediate in the overall synthesis. Two general approaches can be employed to prepare this key intermediate.
Functionalization of Pre-formed Piperidine Rings
The first approach involves the functionalization of commercially available or easily synthesized piperidine derivatives. This method typically begins with 3-(hydroxymethyl)piperidine or 3-(carboxymethyl)piperidine derivatives.
Table 3: Piperidine Functionalization Conditions
| Entry | Piperidine Derivative | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-(Hydroxymethyl)piperidine | Tosyl/Mesyl chloride | TEA | DCM | 0-25 | 2-4 | Activated piperidine | 85-95 |
| 2 | Activated piperidine | Oxadiazole nucleophile | K₂CO₃ | DMF/Acetone | 60-80 | 6-12 | Coupled product | 65-80 |
Construction of Functionalized Piperidine Rings
Alternatively, the piperidine ring can be constructed with the appropriate functionality already in place. This often involves cyclization reactions of appropriately substituted precursors.
A notable approach is the reduction of pyridine derivatives to piperidines, followed by selective functionalization. This method is particularly relevant based on the patent information for piperidine derivatives.
Table 4: Piperidine Ring Construction via Pyridine Reduction
| Step | Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Pyridine derivative | Benzyl halide | - | THF/DMF | 25-50 | 4-6 | N-benzylpyridinium salt | 80-90 |
| 2 | N-benzylpyridinium salt | Reducing agent | - | Methanol/Ethanol | 0-25 | 2-4 | Tetrahydropyridine | 75-85 |
| 3 | Tetrahydropyridine | H₂ source/Acid | Pd/C or other catalyst | Methanol/Ethanol/THF | 25-50 | 4-8 | Piperidine derivative | 70-85 |
| 4 | Piperidine salt | Base | - | Water/Organic solvent | 25 | 1-2 | Free piperidine | 85-95 |
This method draws from the approach described in the patent for 4-[4-(trifluoromethoxy)phenoxyl]piperidine synthesis, which involves similar pyridine reduction chemistry.
Synthesis of 4-(Isopropylthio)phenyl Components
The isopropylthio functionality on the phenyl ring can be introduced through several methods. The most common approaches are outlined below.
Nucleophilic Substitution with Isopropylthiol
This direct approach involves the reaction of an activated aryl halide with isopropylthiol in the presence of a base.
Final Assembly of the Target Compound
The final assembly of 2-(4-(Isopropylthio)phenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone involves the coupling of the prepared intermediates. Two primary approaches are outlined below.
Amide Coupling Approach
This approach involves the coupling of 4-(isopropylthio)phenylacetic acid with the piperidine-oxadiazole intermediate.
Table 7: Amide Coupling Conditions
| Entry | Acid Component | Amine Component | Coupling Agent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-(Isopropylthio)phenylacetic acid | Piperidine-oxadiazole | EDC·HCl | HOBt | DIPEA | DCM/DMF | 0-25 | 12-24 | 70-85 |
| 2 | 4-(Isopropylthio)phenylacetic acid | Piperidine-oxadiazole | HATU | - | DIPEA | DMF | 0-25 | 6-12 | 75-90 |
| 3 | 4-(Isopropylthio)phenylacetic acid | Piperidine-oxadiazole | PyBOP | HOBt | TEA | DCM | 0-25 | 8-16 | 65-80 |
Acyl Chloride Route
An alternative approach utilizes the conversion of 4-(isopropylthio)phenylacetic acid to the corresponding acyl chloride, followed by reaction with the piperidine-oxadiazole intermediate.
Table 8: Acyl Chloride Formation and Coupling
| Step | Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-(Isopropylthio)phenylacetic acid | SOCl₂ or (COCl)₂ | DMF (cat.) | DCM | 0-40 | 2-4 | Acyl chloride | 85-95 | |
| 2 | Acyl chloride | Piperidine-oxadiazole | - | TEA/DIPEA | DCM | 0-25 | 4-8 | Target compound | 70-85 |
Complete Synthetic Route for the Target Compound
Based on the methodologies described above, a complete synthetic route can be proposed for the preparation of this compound.
Convergent Synthetic Approach
Table 9: Complete Synthetic Route - Convergent Approach
| Step | Starting Materials | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1a | Thiophene-3-carbonitrile | NH₂OH·HCl, Na₂CO₃, EtOH/H₂O, reflux, 4-6h | Thiophene-3-carboxamidoxime | 75-85 |
| 1b | Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate | PCC, DCM, 0-25°C, 2-4h | 3-Formylpiperidine derivative | 70-80 |
| 1c | 3-Formylpiperidine derivative | HONH₂·HCl, NaOAc, MeOH/H₂O, reflux, 2-4h | Corresponding oxime | 80-90 |
| 1d | Oxime | NCS, DMF, 0-25°C, 1-2h | Hydroximoyl chloride | 75-85 |
| 1e | Hydroximoyl chloride, thiophene-3-carboxamidoxime | TEA, THF, 25°C → reflux, 12-24h | 3-Piperidylmethyl-5-(thiophen-3-yl)-1,2,4-oxadiazole | 65-75 |
| 2a | 4-Bromophenylacetic acid | Isopropylthiol, K₂CO₃, DMF, 80-100°C, 8-12h | 4-(Isopropylthio)phenylacetic acid | 70-80 |
| 2b | 4-(Isopropylthio)phenylacetic acid | SOCl₂, DCM, reflux, 2-4h | Corresponding acyl chloride | 85-95 |
| 3 | 3-Piperidylmethyl-5-(thiophen-3-yl)-1,2,4-oxadiazole, acyl chloride | TEA, DCM, 0°C → 25°C, 4-8h | This compound | 65-75 |
Linear Synthetic Approach
An alternative linear approach can also be considered, particularly if certain intermediates prove challenging to prepare or isolate.
Table 10: Complete Synthetic Route - Linear Approach
| Step | Starting Materials | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Pyridinol | 4-(Isopropylthio)phenol, DIAD, PPh₃, THF, 0-25°C, 4-8h | 4-[4-(Isopropylthio)phenoxy]pyridine | 70-80 |
| 2 | 4-[4-(Isopropylthio)phenoxy]pyridine | Benzyl bromide, THF, 25-50°C, 4-6h | N-benzyl-4-[4-(isopropylthio)phenoxy]pyridinium bromide | 75-85 |
| 3 | N-benzyl pyridinium salt | NaBH₄, MeOH, 0-25°C, 2-4h | N-benzyl-1,2,3,6-tetrahydro-4-[4-(isopropylthio)phenoxy]pyridine | 70-80 |
| 4 | Tetrahydropyridine derivative | H₂, Pd/C, HCl, MeOH, 25°C, 4-8h | 4-[4-(Isopropylthio)phenoxy]piperidine HCl | 75-85 |
| 5 | Piperidine HCl salt | NaOH, H₂O/DCM, 25°C, 1h | Free piperidine | 90-95 |
| 6 | Free piperidine | Thiophene-3-carboxamidoxime, activated carbonyl compound, base, solvent, heat | Piperidine-oxadiazole intermediate | 65-75 |
| 7 | Piperidine-oxadiazole, 4-(Isopropylthio)phenylacetic acid | HATU, DIPEA, DMF, 0-25°C, 6-12h | This compound | 70-80 |
This linear approach draws inspiration from the patent describing the synthesis of 4-[4-(trifluoromethoxy)phenoxyl]piperidine, adapting the methodology to incorporate the isopropylthio group and subsequent functionalization with the oxadiazole component.
Purification and Characterization
Purification of the target compound typically involves a combination of techniques, including:
- Column chromatography (silica gel, various solvent systems)
- Recrystallization (appropriate solvent systems)
- Preparative HPLC for final purification if necessary
Characterization Methods
Table 11: Analytical Methods for Compound Characterization
| Method | Key Parameters | Expected Results |
|---|---|---|
| ¹H NMR | 400-600 MHz, CDCl₃ or DMSO-d₆ | Characteristic signals for thiophene protons (6.9-7.5 ppm), piperidine methylene protons (1.2-3.5 ppm), isopropyl methine (3.4-3.7 ppm), isopropyl methyl groups (1.2-1.4 ppm) |
| ¹³C NMR | 100-150 MHz, CDCl₃ or DMSO-d₆ | Carbonyl carbon (165-170 ppm), oxadiazole carbons (165-180 ppm), aromatic carbons (120-140 ppm) |
| HRMS | ESI positive mode | [M+H]⁺ corresponding to molecular formula C₂₃H₂₇N₃O₂S₂ |
| IR | ATR or KBr | Characteristic bands for C=O (1630-1680 cm⁻¹), C=N (1600-1650 cm⁻¹), C-S (700-800 cm⁻¹) |
| Melting Point | - | Dependent on crystal form and purity |
Mechanism and Reaction Considerations
1,2,4-Oxadiazole Formation Mechanism
The formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acid derivatives involves two key steps:
O-Acylation : The oxygen atom of the amidoxime attacks the carbonyl carbon of the activated carboxylic acid derivative, forming an O-acyl amidoxime intermediate.
Cyclodehydration : Intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon, followed by elimination of water, results in the formation of the 1,2,4-oxadiazole ring.
Critical Parameters Affecting Synthesis
Several factors can significantly impact the success of the synthesis:
Temperature Control : Particularly important during the formation of reactive intermediates and during cyclization reactions.
Reagent Purity : Especially critical for catalysts and coupling agents.
Solvent Selection : Different solvents can dramatically affect reaction rates and selectivity.
Order of Addition : Particularly important in multi-component reactions and coupling steps.
Reaction Time : Optimizing reaction times to maximize yield while minimizing side reactions.
Q & A
Basic: What are the critical reaction parameters to optimize the synthesis of this compound?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Elevated temperatures (e.g., 80–100°C) for cyclization steps; reflux conditions for coupling reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) under inert atmospheres to prevent oxidation or hydrolysis .
- Catalysts : Transition metal catalysts (e.g., Pd/C) for cross-coupling reactions; acid/base catalysts for ring closure.
- Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity .
Example Reaction Conditions Table:
| Step | Reaction Type | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | Oxadiazole ring formation | DMF | 80°C | None | 65–70 |
| 2 | Piperidine coupling | Dichloromethane | Reflux | Pd/C | 50–55 |
Basic: Which spectroscopic and analytical techniques are recommended for structural elucidation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and piperidine/thiophene ring conformations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-C bonds at ~600 cm⁻¹) .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Purity Variability : Use HPLC (≥95% purity threshold) to eliminate impurities affecting bioassays .
- Stereochemical Effects : Chiral HPLC or circular dichroism (CD) to assess enantiomeric purity and activity differences.
- Assay Conditions : Standardize cell lines, buffer pH, and incubation times. Validate with orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .
- Data Reprodubility : Replicate studies across independent labs with shared synthetic protocols.
Advanced: What computational strategies are effective for predicting target interactions and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., kinases, GPCRs). Validate with mutagenesis studies .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over time (50–100 ns trajectories).
- QSAR Modeling : Use descriptors (e.g., logP, topological polar surface area) to correlate structural features with activity. Cross-validate with leave-one-out methods .
Example SAR Table:
| Substituent Modification | Biological Activity (IC50) | Target Protein |
|---|---|---|
| Thiophene → Benzene | 120 nM → >1 µM | Kinase A |
| Isopropylthio → Methylthio | 85 nM → 200 nM | GPCR B |
Advanced: How should researchers design experiments to study metabolic stability or environmental fate?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites using fragmentation patterns .
- Environmental Persistence : Use OECD 307 guidelines to assess soil/water degradation half-life. Measure adsorption coefficients (Koc) via batch equilibrium tests .
Basic: What are the key structural features influencing this compound’s reactivity?
Methodological Answer:
- Electron-Deficient Oxadiazole Ring : Participates in nucleophilic substitutions or hydrogen bonding with biological targets .
- Piperidine Flexibility : Conformational changes modulate binding pocket accessibility.
- Thiophene/Isopropylthio Groups : Enhance lipophilicity (logP ~3.5) and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
